molecular formula C9H10ClN3OS B4767833 N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide

N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide

Cat. No. B4767833
M. Wt: 243.71 g/mol
InChI Key: QVCIFVQYRSOWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thiosemicarbazones, which have been shown to possess a broad range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This results in the inhibition of cancer cell growth and viral replication. N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of ribonucleotide reductase, leading to the inhibition of DNA synthesis. Physiologically, it has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide is its broad range of biological activities. It has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and viral infections. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation of N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide. One direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to develop more effective formulations of N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide that overcome its poor solubility. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide and to identify potential drug targets for its therapeutic applications.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide has been studied for its potential therapeutic applications in various diseases including cancer, Alzheimer's disease, and viral infections. In cancer research, N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In viral infection research, N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide has been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

N-[(5-chloro-2-methylphenyl)carbamothioylamino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3OS/c1-6-2-3-7(10)4-8(6)12-9(15)13-11-5-14/h2-5H,1H3,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCIFVQYRSOWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-2-formylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.